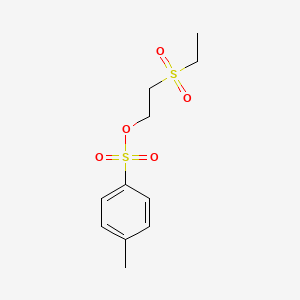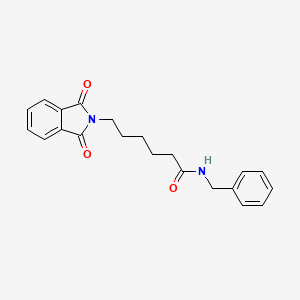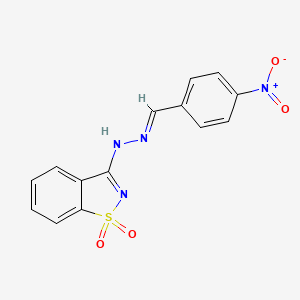
2-Hydroxy-5-nitro-benzoic acid (4-diethylamino-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-5-ニトロ安息香酸 (4-ジエチルアミノベンジリデン)ヒドラジドは、ヒドラジド類に属する複雑な有機化合物です。 これらの化合物は、医薬品化学、材料科学、工業化学など、さまざまな分野で多様な用途が知られています。 この化合物のユニークな構造により、さまざまな化学反応に参加することが可能になり、研究の対象として価値のあるものとなっています。
2. 製法
合成経路と反応条件
2-ヒドロキシ-5-ニトロ安息香酸 (4-ジエチルアミノベンジリデン)ヒドラジドの合成は、通常、2-ヒドロキシ-5-ニトロ安息香酸と4-ジエチルアミノベンズアルデヒドを、ヒドラジン水和物の存在下で縮合させることで行われます。 この反応は、通常、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。 反応混合物を冷却し、生成物を濾過によって単離し、再結晶によって精製します。
工業的生産方法
工業的な環境では、この化合物の生産は、同様の合成経路を大規模に行う場合があります。 連続式反応器や自動化システムを使用すると、プロセスの効率と収率を向上させることができます。 溶媒、触媒、精製方法の選択は、特定の要件と生産規模に応じて異なる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、さまざまな酸化された誘導体を生じることがあります。
還元: 還元反応によってニトロ基をアミノ基に変換することができ、さまざまな生成物を生成します。
置換: この化合物は求核置換反応に参加することができ、官能基が他の求核剤によって置換されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: エタノール、メタノール、ジクロロメタン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってニトロ誘導体が生成され、還元によってアミノ誘導体が生成される可能性があります。
4. 科学研究の応用
化学: 有機合成と触媒における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について調査されています。
医学: さまざまな治療用途のための潜在的な薬物候補として検討されています。
工業: 染料、顔料、その他の工業用化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-benzoic acid (4-diethylamino-benzylidene)-hydrazide typically involves the condensation of 2-Hydroxy-5-nitro-benzoic acid with 4-diethylamino-benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements and scale of production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-ヒドロキシ-5-ニトロ安息香酸 (4-ジエチルアミノベンジリデン)ヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。 この化合物は、特定の酵素や受容体を阻害することにより作用し、観察される生物学的効果をもたらす可能性があります。 その分子標的と経路に関する詳細な研究は、その完全な作用機序を理解するために不可欠です。
6. 類似の化合物との比較
類似の化合物
- 2-ヒドロキシ-5-ニトロ安息香酸ヒドラジド
- 4-ジエチルアミノベンズアルデヒドヒドラゾン
- 2-ヒドロキシ-5-ニトロベンズアルデヒドヒドラゾン
比較
類似の化合物と比較して、2-ヒドロキシ-5-ニトロ安息香酸 (4-ジエチルアミノベンジリデン)ヒドラジドは、ニトロ基とジエチルアミノ基の両方の存在により、独自の特性を示す可能性があります。 これらの官能基は、反応性、安定性、生物活性を影響を与える可能性があり、興味深い独自の化合物となっています。
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-nitro-benzoic acid hydrazide
- 4-Diethylamino-benzaldehyde hydrazone
- 2-Hydroxy-5-nitro-benzaldehyde hydrazone
Comparison
Compared to similar compounds, 2-Hydroxy-5-nitro-benzoic acid (4-diethylamino-benzylidene)-hydrazide may exhibit unique properties due to the presence of both the nitro and diethylamino groups. These functional groups can influence its reactivity, stability, and biological activity, making it a distinct compound of interest.
特性
分子式 |
C18H20N4O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C18H20N4O4/c1-3-21(4-2)14-7-5-13(6-8-14)12-19-20-18(24)16-11-15(22(25)26)9-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,20,24)/b19-12+ |
InChIキー |
YSWAXYUGZJTAHJ-XDHOZWIPSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)

![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)

![N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)
![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
